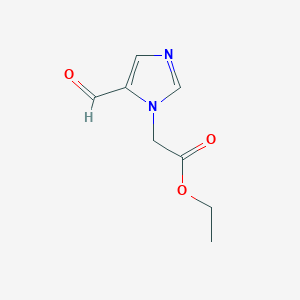

Ethyl (5-formyl-1h-imidazol-1-yl)acetate

Description

Structure

3D Structure

Properties

CAS No. |

660855-48-1 |

|---|---|

Molecular Formula |

C8H10N2O3 |

Molecular Weight |

182.18 g/mol |

IUPAC Name |

ethyl 2-(5-formylimidazol-1-yl)acetate |

InChI |

InChI=1S/C8H10N2O3/c1-2-13-8(12)4-10-6-9-3-7(10)5-11/h3,5-6H,2,4H2,1H3 |

InChI Key |

CTJRMRUNZIHUOL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C=NC=C1C=O |

Origin of Product |

United States |

Chemical Reactivity and Transformative Potential of Ethyl 5 Formyl 1h Imidazol 1 Yl Acetate

Reactivity of the Formyl Group

The aldehyde, or formyl, functionality is a key center for a variety of chemical transformations, including oxidation, reduction, and condensation reactions.

Oxidation Reactions to Carboxylic Acids

The formyl group of Ethyl (5-formyl-1H-imidazol-1-yl)acetate can be readily oxidized to the corresponding carboxylic acid, yielding a dicarboxylic acid derivative of the imidazole (B134444) core. This transformation is a common reaction for aldehydes. While specific studies on this exact molecule are not prevalent, the oxidation of formyl groups on other heterocyclic rings is well-documented. For instance, polymer-supported persulfonic acid has been utilized for the oxidation of various organic compounds, including the removal of formyl protection from formyl amino acids. researchgate.net This suggests that similar oxidizing agents could be effective for the conversion of the formyl group in this compound to a carboxylic acid. The resulting product, an imidazole-1,5-dicarboxylic acid derivative, could be a precursor for further functionalization or for the synthesis of biologically active molecules, as imidazole-2-carboxylic acid derivatives have been explored as metallo-β-lactamase inhibitors. nih.gov

Reduction Reactions to Alcohols or Amines

The formyl group is susceptible to reduction to either a primary alcohol or an amine, depending on the reagents and reaction conditions employed.

Reduction to Alcohols: The reduction of the aldehyde to a primary alcohol can be achieved using common hydride-donating reagents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are standard reagents for the reduction of aldehydes and ketones to their corresponding alcohols. libretexts.org LiAlH₄ is a more potent reducing agent than NaBH₄. libretexts.org For this compound, treatment with NaBH₄ in an alcoholic solvent would be expected to selectively reduce the formyl group to a hydroxymethyl group, affording Ethyl (5-(hydroxymethyl)-1H-imidazol-1-yl)acetate. The milder nature of NaBH₄ would likely leave the ester group intact.

Reduction to Amines: The conversion of the formyl group to an amino group can be accomplished through a process known as reductive amination. wikipedia.org This reaction involves the initial formation of an imine by condensation of the aldehyde with an amine, followed by the in-situ reduction of the imine to the corresponding amine. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH). masterorganicchemistry.comharvard.edu This method allows for the introduction of a variety of primary or secondary amino groups at the C5 position of the imidazole ring.

Condensation Reactions: Schiff Base Formation

The formyl group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. core.ac.ukunibuc.ro This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. core.ac.uk The formation of Schiff bases from imidazole aldehydes is a known synthetic route. For example, 5-amino-1H-imidazole-4-carboxamide has been reacted with various aromatic aldehydes to produce Schiff base derivatives. derpharmachemica.com Similarly, this compound would be expected to react with primary amines to yield the corresponding Schiff base, which can be valuable intermediates for the synthesis of more complex heterocyclic systems or as ligands in coordination chemistry. researchgate.netnih.gov

Reactivity of the Ester Group

The ethyl acetate (B1210297) moiety at the N1 position introduces another site for chemical modification, primarily through hydrolysis.

Hydrolysis to Carboxylic Acids

The ethyl ester group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, (5-formyl-1H-imidazol-1-yl)acetic acid. Imidazole itself can act as a catalyst for the hydrolysis of esters. cdnsciencepub.comacs.orgpsu.eduacs.org The hydrolysis of similar imidazole-1-yl-acetic acid esters has been reported as a key step in the synthesis of various compounds. nih.gov For instance, the hydrolysis of tert-butyl imidazol-1-yl-acetate is a step in the synthesis of an intermediate for zoledronic acid. nih.gov This transformation is significant as it unmasks a carboxylic acid functionality, which can then be used in amide bond formation or other derivatizations.

Reactivity of the Imidazole Ring System

The imidazole ring is an aromatic heterocycle, and its reactivity is influenced by the substituents attached to it. Imidazole is generally considered an electron-rich heterocycle, making it susceptible to electrophilic attack. nih.gov

However, in this compound, the presence of two electron-withdrawing groups—the formyl group at C5 and the ethyl acetate group at N1—is expected to deactivate the imidazole ring towards electrophilic substitution. rsc.orgrsc.org Electrophilic substitution on the imidazole ring typically occurs at the C4 or C5 positions. globalresearchonline.netuobabylon.edu.iq With the C5 position occupied and the ring deactivated, electrophilic attack would be less favorable.

Despite the deactivation, the imidazole ring still possesses a lone pair of electrons on the N3 nitrogen, making it a potential site for alkylation. The alkylation of imidazoles can occur at the nitrogen atoms. researchgate.netresearchgate.net In the case of this compound, alkylation would likely occur at the N3 position, leading to the formation of an imidazolium (B1220033) salt.

Electrophilic Substitution Reactions

The imidazole ring is generally susceptible to electrophilic substitution reactions due to its electron-rich nature. However, the regioselectivity and rate of these reactions are heavily influenced by the nature and position of substituents on the ring. In the case of this compound, the presence of the strongly electron-withdrawing formyl group (-CHO) at the C5 position has a profound impact on the ring's reactivity.

Common electrophilic substitution reactions such as nitration, halogenation, and sulfonation, which readily occur on activated aromatic systems, would require harsh conditions to proceed with this compound. The outcomes of such reactions are predicted based on the directing effects of the substituents, as summarized in the table below.

| Electrophilic Substitution Reaction | Reagents | Expected Major Product | Rationale |

| Nitration | HNO₃/H₂SO₄ | Ethyl (4-nitro-5-formyl-1H-imidazol-1-yl)acetate | The C4 position is the least deactivated position for electrophilic attack. |

| Bromination | Br₂/FeBr₃ | Ethyl (4-bromo-5-formyl-1H-imidazol-1-yl)acetate | Similar to nitration, substitution is directed to the C4 position. |

| Sulfonation | Fuming H₂SO₄ | Ethyl (4-sulfo-5-formyl-1H-imidazol-1-yl)acetate | The C4 position is the kinetically favored site for sulfonation under these conditions. |

It is important to note that the yields of these reactions may be low due to the deactivated nature of the substrate. Friedel-Crafts alkylation and acylation reactions are generally not feasible on deactivated imidazole rings.

Cycloaddition Reactions and Annulations

The imidazole ring of this compound can participate in cycloaddition reactions, acting as either a diene or a dienophile, although its aromaticity makes it less reactive than non-aromatic dienes. The presence of the formyl and ethyl acetate substituents can influence the stereoselectivity and regioselectivity of these reactions.

As a diene, the imidazole ring can undergo [4+2] cycloaddition (Diels-Alder) reactions with potent dienophiles. The electron-withdrawing formyl group can enhance the diene character of the imidazole ring in certain orientations. Annulation reactions, which involve the formation of a new ring fused to the imidazole core, can also be achieved through cycloaddition pathways. These reactions provide a powerful tool for the synthesis of complex heterocyclic systems.

While specific examples of cycloaddition reactions involving this compound are not extensively reported, the reactivity of related imidazole derivatives suggests its potential to participate in such transformations. For instance, 1,3-dipolar cycloaddition reactions with azides can lead to the formation of triazole-fused imidazole systems. sciforum.netresearchgate.net

| Cycloaddition/Annulation Type | Reactant | Potential Product | Significance |

| [4+2] Cycloaddition | Maleic anhydride | Fused bicyclic adduct | Access to complex heterocyclic scaffolds. |

| 1,3-Dipolar Cycloaddition | Phenyl azide | Triazolo[4,5-d]imidazole derivative | Synthesis of novel nitrogen-rich heterocycles. |

| [2+2] Photocycloaddition | Ethylene | Fused cyclobutane (B1203170) derivative | Formation of strained ring systems. |

These reactions often require thermal or photochemical activation to overcome the aromatic stabilization energy of the imidazole ring. The formyl group can also participate directly in cycloaddition reactions, for example, by acting as a dienophile in hetero-Diels-Alder reactions.

Metal Coordination Chemistry Involving Imidazole Moieties

The imidazole moiety is a versatile ligand in coordination chemistry, capable of coordinating to a wide range of metal ions through its pyridine-like nitrogen atom (N3). The coordination chemistry of this compound is expected to be rich and varied, with the potential for the formation of diverse metal complexes. The presence of the formyl group and the ester group can also influence the coordination behavior, potentially leading to multidentate coordination or modulation of the electronic properties of the resulting metal complexes.

The pyridine-like nitrogen of the imidazole ring is the primary coordination site for metal ions. The lone pair of electrons on this nitrogen is available for donation to a metal center, forming a stable coordinate bond. The formyl group's oxygen atom could potentially act as a secondary coordination site, leading to the formation of chelate rings with certain metal ions. This chelation would enhance the stability of the resulting metal complexes.

The coordination of this compound to metal ions can lead to the formation of a variety of structures, from simple mononuclear complexes to complex polynuclear assemblies and coordination polymers. The nature of the metal ion, the counter-ion, and the reaction conditions all play a crucial role in determining the final structure of the coordination compound.

| Metal Ion | Potential Coordination Mode | Resulting Complex Type | Potential Applications |

| Cu(II) | Monodentate (N3) or Bidentate (N3, O-formyl) | Mononuclear or Polynuclear | Catalysis, Magnetic materials |

| Zn(II) | Monodentate (N3) | Tetrahedral or Octahedral complexes | Bioinorganic modeling, Luminescent materials |

| Ru(II) | Monodentate (N3) | Octahedral complexes | Photoredox catalysis, Anticancer agents |

| Pd(II) | Monodentate (N3) | Square planar complexes | Cross-coupling catalysis |

The study of the metal coordination chemistry of this compound is a promising area for the development of new catalysts, functional materials, and therapeutic agents.

Strategic Utilization As a Building Block in Complex Organic Synthesis

Construction of Diverse Heterocyclic Systems

The compound serves as an excellent starting material for the synthesis of a wide array of other heterocyclic structures. The formyl group, in particular, acts as a linchpin for cyclization and condensation reactions.

Pyridine (B92270) and Pyridone Derivatives

The formyl group on the imidazole (B134444) ring is a key functional handle for constructing pyridine and pyridone rings. In reactions analogous to the Claisen-Schmidt condensation, the formyl group can react with ketones to form an α,β-unsaturated intermediate. This intermediate can then undergo a Michael addition with an active methylene (B1212753) compound, such as ethyl cyanoacetate (B8463686) or malononitrile, in the presence of ammonium (B1175870) acetate (B1210297). Subsequent cyclization and aromatization lead to the formation of highly substituted pyridine derivatives. This one-pot synthesis approach is an efficient method for creating complex molecules that fuse the imidazole and pyridine scaffolds.

Similarly, cyanopyridone derivatives can be synthesized in a one-pot reaction by condensing the formyl-imidazole compound with appropriate aromatic aldehydes and ethyl cyanoacetate in the presence of ammonium acetate. These synthetic strategies highlight the utility of the formyl group in building six-membered heterocyclic rings.

Table 1: Synthesis of Pyridine and Pyridone Derivatives

| Reactants | Key Intermediate | Product Class |

|---|---|---|

| Ethyl (5-formyl-1H-imidazol-1-yl)acetate, Ketone, Ammonium Acetate | α,β-Unsaturated Ketone | Substituted Pyridines |

Oxadiazole and Thiadiazole Formations

While direct synthesis from this compound is less commonly documented, the compound is a viable precursor for 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings through a multi-step sequence. The initial step would involve the oxidation of the formyl group to a carboxylic acid. This acid can then be converted to the corresponding acid hydrazide by reacting with hydrazine (B178648) hydrate.

This newly formed acid hydrazide is a critical intermediate for both heterocycles.

For 1,3,4-Oxadiazoles: The acid hydrazide can be cyclized using various dehydrating agents like phosphorus oxychloride or by reacting with carbon disulfide in the presence of a base.

For 1,3,4-Thiadiazoles: The same acid hydrazide intermediate can be treated with phosphorus pentasulfide or other thionating agents to yield the thiadiazole ring.

This pathway demonstrates how the formyl group can be chemically manipulated to facilitate the construction of different five-membered heterocycles. researchgate.net

Formation of Other Fused or Substituted Heterocycles

The reactivity of the formyl group and the imidazole ring itself allows for the synthesis of various other heterocyclic systems, including fused rings. For instance, the formyl group can be a key component in the synthesis of imidazo[1,2-a]pyridines. This often involves a reaction with a 2-aminopyridine (B139424) derivative where the formyl group participates in the cyclization to form the fused bicyclic system.

Furthermore, the core (imidazol-1-yl)acetate structure is a known building block for more complex molecules. For example, it is a key intermediate in the synthesis of zoledronic acid, where the acetate group is further derivatized. nih.govsemanticscholar.orgnih.govajgreenchem.com This demonstrates that both the formyl group and the acetate side chain can be used to build larger, more complex substituted heterocycles. nih.govnih.govresearchgate.net

Role in Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials, enhancing efficiency and molecular diversity. nih.gov this compound is an excellent candidate for MCRs due to its distinct reactive sites.

The aldehyde functionality is frequently employed in well-known MCRs like the Hantzsch pyridine synthesis or the Biginelli reaction. In the context of this specific molecule, the formyl group can react with an amine, a β-ketoester, and another component in a one-pot procedure to generate diverse, highly substituted heterocyclic scaffolds. Such strategies are crucial in medicinal chemistry for rapidly generating libraries of compounds for biological screening. nih.govresearchgate.net The imidazole ring itself often imparts desirable pharmacokinetic properties to the final products. biomedpharmajournal.orgnih.gov

Synthesis of Advanced Intermediates for Further Chemical Derivatization

One of the primary uses of this compound is as a platform for creating more advanced, functionalized intermediates. jocpr.com Each part of the molecule can be selectively modified to introduce new functional groups for subsequent reactions.

The Formyl Group: This group can be easily oxidized to a carboxylic acid, reduced to a primary alcohol (hydroxymethyl group), or converted into an oxime or imine. Each of these new functional groups serves as a handle for further derivatization, such as amide bond formation, ether synthesis, or further cyclizations.

The Ethyl Ester: The ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, imidazol-1-yl-acetic acid. nih.govsemanticscholar.orgnih.govajgreenchem.com This acid is a key precursor in the synthesis of pharmaceuticals like zoledronic acid and can be coupled with various amines or alcohols to form amides and esters. nih.govsemanticscholar.orgnih.govajgreenchem.com

Table 2: Derivatization Potential of this compound

| Functional Group | Reaction | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Formyl | Oxidation | Carboxylic Acid | Amide/Ester synthesis, heterocycle formation |

| Formyl | Reduction | Hydroxymethyl | Ether synthesis, further oxidation |

| Formyl | Condensation | Imine/Oxime | Ligand synthesis, further reduction to amines |

Development of Functional Materials and Polymers Incorporating Imidazole Scaffolds

The imidazole scaffold is a valuable component in materials science due to its unique chemical properties, including its ability to coordinate with metal ions, participate in hydrogen bonding, and its thermal stability. researchgate.netnih.gov this compound can serve as a monomer or a functionalizing agent for the development of advanced materials. lifechemicals.com

The imidazole ring is a key feature in various functional polymers, including those used in catalysis, as polymeric ionic liquids, and in membrane materials. researchgate.netelsevierpure.comrsc.org The formyl and acetate groups of the title compound provide reactive sites for polymerization. For instance, the formyl group can participate in condensation polymerizations with difunctional amines or other monomers. Alternatively, the ester can be modified to include a polymerizable group, such as a vinyl or acrylate (B77674) moiety.

Imidazole-based polymers and materials are explored for a wide range of applications:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the imidazole ring can coordinate with metal ions to form structured, porous materials with applications in gas storage, separation, and catalysis. researchgate.net

Bioactive Materials: Imidazole-containing polymers can associate with biological molecules through hydrogen bonding and are used to create hydrogels and other biocompatible materials. researchgate.netelsevierpure.com

Epoxy Resins: Imidazole derivatives can act as curing agents and thermal initiators in the polymerization of epoxy resins and bismaleimides, leading to materials with high thermal resistance. acs.org

The incorporation of the (imidazol-1-yl)acetate moiety provides a flexible linker and additional coordination sites, making it a promising building block for designing next-generation functional polymers and materials. mdpi.com

Computational and Theoretical Investigations of Ethyl 5 Formyl 1h Imidazol 1 Yl Acetate and Analogues

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical studies are fundamental in elucidating the intrinsic properties of Ethyl (5-formyl-1h-imidazol-1-yl)acetate at the atomic and electronic levels. These methods allow for the precise calculation of molecular geometries, electronic distribution, and orbital energies.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its optimized geometry, vibrational frequencies, and electronic properties. The B3LYP functional is a commonly utilized hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, often providing a good balance between accuracy and computational cost for organic molecules. mdpi.comnih.gov

Theoretical calculations for imidazole (B134444) derivatives often involve geometry optimization to find the most stable conformation. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. These calculated structural parameters can be compared with experimental data from techniques like X-ray crystallography for validation.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. The Restricted Hartree-Fock (RHF) method is a fundamental ab initio approach. researchgate.net The selection of an appropriate basis set is critical for the accuracy of these calculations. For molecules like this compound, which contains nitrogen and oxygen atoms, a basis set such as 6-31G(d,p) is often employed to provide a reliable description of their electronic structure. researchgate.net This basis set includes polarization functions (d,p) that account for the non-uniform distribution of electron density in molecules. More extensive basis sets, like 6-311++G(d,p), can be used for higher accuracy, especially when studying intermolecular interactions. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. irjweb.com

For this compound, the distribution of HOMO and LUMO densities would reveal the regions of the molecule most likely to participate in electron donation and acceptance, respectively. The formyl and acetate (B1210297) groups, being electron-withdrawing, are expected to influence the energies and localizations of these orbitals.

Table 1: Theoretical Frontier Molecular Orbital Parameters for Imidazole Derivatives

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-phenylimidazole[1,2-α]pyridine | -7.347 | -3.129 | 4.218 |

| 6-methyl-2-phenylimidazole[1,2-α]pyridine | -7.279 | -3.075 | 4.204 |

| 6-methyl-2-(4-methoxyphenylimidazole)[1,2-α]pyridine | -7.199 | -2.985 | 4.214 |

| 6-methyl-2-(4-chlorophenylimidazole)[1,2-α]pyridine | -7.429 | -3.238 | 4.191 |

This interactive table showcases theoretical HOMO, LUMO, and energy gap values for representative imidazole derivatives, calculated using ab initio methods. researchgate.net The data illustrates how substitutions on the imidazole ring system can modulate the electronic properties.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and reactive sites of a molecule. nih.gov The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green indicates neutral regions.

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the formyl and acetate groups, as well as the nitrogen atom of the imidazole ring that is not bonded to the acetate group. Positive potential would be expected around the hydrogen atoms. This analysis provides a visual representation of the sites most likely to be involved in intermolecular interactions.

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the reactivity and stability of a molecule. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S). These parameters are defined as follows:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Table 2: Calculated Quantum Chemical Descriptors for Imidazole Derivatives

| Compound/Derivative | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) |

|---|---|---|---|---|

| 2-phenylimidazole[1,2-α]pyridine | 7.347 | 3.129 | 5.238 | 2.109 |

| 6-methyl-2-phenylimidazole[1,2-α]pyridine | 7.279 | 3.075 | 5.177 | 2.102 |

| 6-methyl-2-(4-methoxyphenylimidazole)[1,2-α]pyridine | 7.199 | 2.985 | 5.092 | 2.107 |

| 6-methyl-2-(4-chlorophenylimidazole)[1,2-α]pyridine | 7.429 | 3.238 | 5.334 | 2.096 |

This interactive table presents calculated quantum chemical descriptors for a series of imidazole derivatives, derived from their HOMO and LUMO energies. researchgate.net These parameters provide quantitative insights into their chemical reactivity and stability.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide valuable information about its conformational flexibility and the nature of its interactions with other molecules, such as solvents or biological macromolecules. nih.govnih.gov

The simulations involve solving Newton's equations of motion for a system of interacting particles, allowing the molecule's trajectory to be followed over time. This can reveal the preferred conformations of the flexible ethyl acetate side chain and the rotational freedom around the bond connecting it to the imidazole ring. Analysis of the simulation can include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and radial distribution functions to characterize intermolecular interactions. nih.gov These simulations are crucial for understanding how the molecule behaves in a dynamic environment.

Docking Studies and Binding Affinity Predictions in Chemical Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is crucial in structure-based drug design for analyzing the different conformations by which a ligand can bind to a target site and for predicting the binding affinity. mdpi.com

In silico docking studies are instrumental in predicting the binding modes of imidazole derivatives within the active sites of various protein targets. For instance, studies on novel imidazole derivatives have utilized molecular docking to explore their binding interactions with enzymes such as HIV-1-reverse transcriptase. mdpi.comnih.gov These investigations help in understanding the crucial amino acid residues involved in the binding affinity. nih.gov

While specific docking studies on this compound are not extensively documented in publicly available literature, the general interaction profile can be inferred from studies on analogous structures. The imidazole ring, a common feature in these molecules, often participates in hydrogen bonding and pi-stacking interactions. The formyl group at the 5-position and the ethyl acetate group at the 1-position of this compound would be expected to form key hydrogen bonds with receptor active sites.

A hypothetical interaction profile based on common findings for similar imidazole derivatives is presented below:

| Functional Group of Ligand | Potential Interacting Residue Type | Type of Interaction |

| Imidazole Nitrogen | Acidic (e.g., Asp, Glu) or Polar (e.g., Ser, Thr) | Hydrogen Bond Acceptor |

| Imidazole Ring | Aromatic (e.g., Phe, Tyr, Trp) | π-π Stacking |

| Formyl Oxygen | Basic (e.g., Lys, Arg) or Polar (e.g., Asn, Gln) | Hydrogen Bond Acceptor |

| Ester Carbonyl Oxygen | Basic (e.g., Lys, Arg) or Polar (e.g., Asn, Gln) | Hydrogen Bond Acceptor |

Pharmacophore modeling is another cornerstone of drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov This approach is particularly useful in designing novel ligands with desired biological activities.

For imidazole derivatives, pharmacophore models have been successfully generated to identify new compounds with potential therapeutic applications, such as anticancer agents. semanticscholar.orgnih.govresearchgate.netmdpi.com A typical pharmacophore model for an imidazole-based compound might include features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. The generation of such models for this compound and its analogues would involve identifying the key structural motifs responsible for their biological activity. A combination of pharmacophore modeling and virtual screening of chemical databases can lead to the discovery of novel and potent imidazole-based compounds. nih.gov

A hypothetical pharmacophore model for an imidazole derivative could include the following features:

| Pharmacophoric Feature | Corresponding Moiety on this compound |

| Hydrogen Bond Acceptor | Formyl Oxygen, Ester Carbonyl Oxygen, Imidazole Nitrogen |

| Aromatic Ring | Imidazole Ring |

| Hydrophobic Group | Ethyl group of the acetate |

Machine Learning Approaches in Imidazole Derivative Design and Prediction

In recent years, machine learning (ML) has gained significant traction in the field of drug discovery. ML models, particularly artificial neural networks (ANNs), can be trained on existing data to predict the biological activity of new compounds based on their structural and physicochemical properties. researchgate.net

For imidazole derivatives, ANNs have been employed in conjunction with quantitative structure-activity relationship (QSAR) studies to predict their antimicrobial potency. researchgate.net These models use structural descriptors of the compounds to make predictions, which can guide the synthesis of derivatives with enhanced activity. researchgate.net The application of machine learning to the design of this compound analogues could accelerate the discovery of new drug candidates by prioritizing the synthesis of compounds with the highest predicted activity. Satisfactory predictions of anti-Streptococcus pyogenes activity for a series of imidazole derivatives have been obtained using this approach. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Pathways for Formyl Imidazole (B134444) Derivatives

The synthesis of formyl imidazole derivatives, including Ethyl (5-formyl-1h-imidazol-1-yl)acetate, is an area ripe for innovation, particularly with a focus on green and sustainable chemistry. researchgate.net Traditional methods for creating imidazole rings, such as the Debus–Radziszewski synthesis, often require harsh conditions or produce significant waste. thieme-connect.comresearchgate.net Future research is increasingly directed towards developing more efficient and environmentally friendly protocols.

Key areas for development include:

Microwave-Assisted Synthesis: This technique offers a green alternative to conventional heating, often leading to accelerated reaction times, higher yields, and improved product selectivity. researchgate.net Applying microwave irradiation to the synthesis of formyl imidazoles could significantly reduce energy consumption and reaction times. researchgate.net

Ultrasound Irradiation and Ball Milling: These non-conventional energy sources represent other avenues for sustainable synthesis. researchgate.net They can promote reactions under milder conditions and often without the need for hazardous solvents.

One-Pot Reactions: Designing multi-component, one-pot syntheses can improve efficiency by reducing the number of purification steps and minimizing solvent waste. researchgate.net For instance, a one-pot method for producing 2-substituted 4-formylimidazoles has shown high efficiency. thieme-connect.com

Catalysis: The exploration of novel catalysts, including heterogeneous catalysts, could lead to more selective and reusable synthetic routes. researchgate.net This is particularly important as the basicity of the imidazole ring can complicate certain reactions, like Lewis acid-catalyzed Friedel–Crafts reactions. thieme-connect.com

| Synthesis Approach | Potential Advantages | Reference |

| Microwave-Assisted Synthesis | Faster reactions, higher yields, energy efficient | researchgate.net |

| One-Pot Synthesis | Reduced waste, fewer steps, increased efficiency | thieme-connect.comresearchgate.net |

| Novel Catalysis | Higher selectivity, catalyst reusability, milder conditions | researchgate.net |

Exploration of New Chemical Transformations and Derivatizations of the Compound

The dual functionality of this compound—the formyl (aldehyde) group and the ethyl acetate (B1210297) (ester) group—provides a versatile platform for a wide array of chemical transformations and derivatizations. Future research can focus on leveraging these reactive sites to synthesize novel molecules with potentially valuable properties.

Transformations of the Formyl Group:

Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to an alcohol (hydroxymethyl group), providing entry into different classes of compounds. The resulting 2-substituted 4-hydroxymethylimidazole intermediates are valuable in commercial-scale synthesis. patsnap.com

Condensation Reactions: The formyl group can undergo condensation reactions with various nucleophiles, such as amines and active methylene (B1212753) compounds, to create more complex molecular architectures. This is a common strategy for building larger, functionalized imidazole derivatives. google.com

Vilsmeier-Haack and Related Formylations: While this compound is already formylated, understanding and refining formylation reactions on the imidazole core is crucial for creating diverse isomers and related compounds. patsnap.com

Transformations of the Ethyl Acetate Group:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, imidazol-1-yl-acetic acid, which is a key intermediate for various applications. sciforum.netnih.govajgreenchem.com

Amidation: Reaction with amines can convert the ester into a wide range of amides, introducing new functional groups and potentially altering the molecule's biological or material properties.

Transesterification: This reaction would allow for the modification of the ester group with different alcohols, which could be used to fine-tune properties like solubility.

The combination of these transformations can lead to a vast library of novel imidazole derivatives, each with unique structural features. For example, the synthesis of imidazole-1,2,3-triazole hybrids has been achieved through "click" chemistry, demonstrating the potential for creating complex, pharmacologically interesting molecules from simpler imidazole precursors. nih.govnih.gov

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry offers powerful tools to predict the outcomes of chemical reactions and to understand the electronic properties of molecules, thereby guiding synthetic efforts and accelerating discovery. acs.org For this compound and its derivatives, advanced computational modeling represents a significant and largely unexplored avenue of research.

Key applications of computational modeling include:

Predictive Synthesis:

Reaction Pathway Modeling: Using methods like Density Functional Theory (DFT), researchers can model potential reaction pathways for the synthesis and derivatization of the target compound. mdpi.com This can help in identifying the most energetically favorable routes and predicting potential byproducts.

Catalyst Design: Computational screening can be employed to identify optimal catalysts for specific transformations, reducing the need for extensive empirical experimentation.

Reactivity Analysis:

Electronic Structure Calculation: Understanding the electron distribution, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential can provide deep insights into the reactivity of the molecule. nih.gov For instance, such analyses can predict whether the imidazole ring will behave more like a pyridine (B92270) or a pyrrole (B145914) in certain reactions. nih.gov

Molecular Docking: For applications in medicinal chemistry, computational docking simulations can predict how these imidazole derivatives might bind to biological targets like enzymes or receptors. researchgate.netnih.govresearchgate.net This in silico screening can prioritize which derivatives to synthesize for biological testing. nih.gov

The use of software packages like Gaussian and COSMOtherm has already been shown to be effective in predicting the physical and thermophysical properties of N-functionalized imidazoles. mdpi.com Applying these and more advanced techniques to this compound could reveal novel chemical behaviors and guide the rational design of new functional molecules.

| Computational Method | Application in Imidazole Research | Reference |

| Density Functional Theory (DFT) | Calculation of electronic properties, modeling reaction pathways | researchgate.netmdpi.com |

| Molecular Docking | Predicting binding affinity to biological targets | researchgate.netnih.govresearchgate.net |

| COSMOtherm | Predicting thermophysical properties | mdpi.com |

Q & A

Q. What are the most reliable synthetic routes for Ethyl (5-formyl-1H-imidazol-1-yl)acetate, and how can competing side reactions be minimized?

The synthesis typically involves nucleophilic substitution between imidazole derivatives and ethyl chloroacetate. A common method is reacting 5-formyl-1H-imidazole with ethyl chloroacetate in the presence of a mild base (e.g., K₂CO₃) in anhydrous ethanol under reflux. The base deprotonates the imidazole nitrogen, facilitating nucleophilic attack on the chloroacetate . Key considerations :

- Solvent choice : Polar aprotic solvents (e.g., DMF) may improve reactivity but risk side reactions like ester hydrolysis. Anhydrous ethanol balances reactivity and stability .

- Temperature control : Reflux at 70–80°C minimizes thermal decomposition of the formyl group .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the product from unreacted starting materials.

Q. How can the structure of this compound be unambiguously confirmed?

Methodological approach :

- ¹H/¹³C NMR :

- X-ray crystallography : Use SHELXL for refinement to resolve ambiguities in substituent positions (e.g., confirming the formyl group at C5 vs. C4). Programs like WinGX or Olex2 integrate data processing and visualization .

- HRMS : Exact mass analysis (e.g., [M+H]⁺ = 211.0845) distinguishes the compound from isomers .

Q. What spectroscopic techniques are optimal for tracking reaction progress during synthesis?

- TLC : Use ethyl acetate/hexane (3:7) with UV visualization. The product typically has an Rf ≈ 0.5 .

- FTIR : Monitor ester carbonyl (C=O) at 1730–1750 cm⁻¹ and formyl (C=O) at 1680–1700 cm⁻¹. Disappearance of imidazole N–H stretch (2500–3000 cm⁻¹) confirms substitution .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., NMR vs. X-ray)?

- DFT calculations : Optimize the molecular geometry using Gaussian or ORCA and compare computed NMR shifts (via GIAO method) with experimental values. Discrepancies >1 ppm may indicate incorrect assignments or tautomerism .

- Hirshfeld surface analysis : Visualize intermolecular interactions in the crystal lattice (e.g., C–H···O bonds involving the formyl group) to validate X-ray-derived hydrogen bonding patterns .

- Docking studies : If bioactivity data conflicts with structural predictions, model interactions with target proteins (e.g., cytochrome P450) to identify steric/electronic mismatches .

Q. What strategies optimize the regioselective introduction of the formyl group at C5?

- Directed ortho-metalation : Use a directing group (e.g., Boc-protected nitrogen) to position the formyl group via lithiation and subsequent quenching with DMF .

- Vilsmeier-Haack reaction : Treat 1H-imidazole with POCl₃ and DMF to form the formyl group, though competing reactions at N3 require careful temperature control (0–5°C) .

Validation : LC-MS monitors intermediates, while NOESY NMR confirms regioselectivity by correlating formyl proton proximity to adjacent substituents .

Q. How do electronic effects of the formyl and ester groups influence reactivity in cross-coupling reactions?

- Electron-withdrawing effects : The formyl group reduces electron density at C2/C4, making these positions less reactive in electrophilic substitutions. Instead, nucleophilic attacks occur at the ester’s carbonyl oxygen .

- Steric hindrance : The ethyl ester’s bulkiness may slow reactions at N1. Computational modeling (e.g., Mulliken charges) predicts reactive sites for functionalization .

Experimental validation :

Q. How can researchers address low yields in large-scale synthesis?

- Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., ester hydrolysis) .

- Microwave-assisted synthesis : Shortens reaction time (e.g., 30 minutes vs. 24 hours) and enhances purity .

- Design of Experiments (DoE) : Use software like MODDE to optimize parameters (e.g., base concentration, solvent ratio) for maximum yield .

Q. What are the challenges in analyzing biological activity data, and how can they be mitigated?

- False positives in antimicrobial assays : The formyl group may react with assay components (e.g., resazurin), generating artifactual signals. Include controls with formyl-free analogs .

- Solubility issues : The compound’s logP (~1.5) limits aqueous solubility. Use DMSO/cosolvent systems (e.g., PEG 400) and validate stability via HPLC .

- Metabolic instability : The ester group is prone to hydrolysis in vivo. Test prodrug strategies (e.g., tert-butyl esters) or stabilize via fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.